molecular formula C16H11N5OS2 B7883102 3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B7883102
M. Wt: 353.4 g/mol
InChI Key: BONRPASABPKPIG-MXOJYHIHSA-N
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Description

This compound belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. The structure features:

  • 3-phenyl substitution: Enhances aromatic interactions and stabilizes the core.
  • 2-(4H-1,2,4-triazol-4-yl)imino: The triazole moiety contributes to hydrogen bonding and enzyme inhibition capabilities, often linked to antimicrobial and anticancer activities.

Thiazolidin-4-one derivatives are synthesized via condensation reactions between aromatic aldehydes and thiosemicarbazides or hydrazides, often catalyzed by acetic acid and ammonium acetate . The target compound’s unique substitution pattern distinguishes it from analogs in terms of reactivity, solubility, and bioactivity.

Properties

IUPAC Name

(2Z,5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-15-14(9-13-7-4-8-23-13)24-16(19-20-10-17-18-11-20)21(15)12-5-2-1-3-6-12/h1-11H/b14-9-,19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONRPASABPKPIG-MXOJYHIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)/C(=C/C3=CC=CS3)/S/C2=N\N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolidin-4-one core. One common approach is the cyclization of a thiosemicarbazide derivative with a suitable aldehyde or ketone under acidic or basic conditions. The phenyl and thiophen-2-yl groups can be introduced through subsequent reactions such as Friedel-Crafts acylation or cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine (Br₂) or iodine (I₂).

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that thiazolidinone derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the thiophene and triazole moieties enhances antimicrobial efficacy .

Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of the triazole ring, known for its role in inhibiting cancer cell proliferation. A study highlighted that similar thiazolidinone derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .

Enzyme Inhibition
The compound has also been evaluated as a potential inhibitor of specific enzymes involved in disease pathways. For example, its ability to inhibit certain kinases associated with cancer progression has been documented. The presence of the triazole group is particularly relevant as it can mimic ATP binding sites in kinases, thereby blocking their activity .

Agricultural Applications

Pesticidal Activity
Thiazolidinone derivatives have shown promise as pesticides due to their ability to disrupt metabolic processes in pests. Preliminary studies indicate that compounds similar to 3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one can act as effective insecticides against agricultural pests. The mechanism is thought to involve interference with the nervous system of insects .

Fungicidal Properties
In addition to insecticidal activity, this compound exhibits fungicidal properties against various plant pathogens. Research has shown that it can inhibit the growth of fungi responsible for crop diseases, thus enhancing agricultural productivity. Field trials have indicated improved crop yields when treated with formulations containing thiazolidinone derivatives .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds with other monomers makes it suitable for developing new materials with specific properties such as enhanced thermal stability and mechanical strength .

Nanotechnology Applications
Recent studies have explored the use of thiazolidinone derivatives in nanotechnology. For instance, they have been incorporated into nanocarriers for drug delivery systems due to their biocompatibility and ability to encapsulate various therapeutic agents effectively .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits kinases involved in cancer
AgriculturalPesticidal ActivityEffective insecticide against agricultural pests
Fungicidal PropertiesInhibits growth of plant pathogens
Materials SciencePolymer ChemistryUsed as a building block for new materials
Nanotechnology ApplicationsIncorporated into drug delivery systems

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Triazolylimino-Thiazolidinones

Compound A: 3-Ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one (C₁₄H₁₃N₅O₂S, 315.35 g/mol)

  • Key Differences: 3-Ethyl vs. 4-Hydroxyphenyl vs. Thiophen-2-yl: The hydroxyl group enables hydrogen bonding, while thiophene’s sulfur enhances lipophilicity and π-π stacking.
  • Biological Implications : Hydroxyl groups may improve water solubility but reduce membrane permeability compared to thiophene.

Compound B: (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-{[(2-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one (C₁₈H₁₄N₄O₄S₂)

  • Key Differences: Thioxo (C=S) vs. Triazolylimino (C=N–N): The thioxo group increases electron density, altering redox properties and binding affinities.

Thiophene-Containing Analogs

Compound C: 3-Ethyl-5-(((4-fluorophenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one (C₁₂H₁₁FN₂OS₂, 282.36 g/mol)

  • Key Differences: Fluorophenylamino vs. Thiophen-2-yl: Fluorine’s electronegativity may strengthen dipole interactions, but the absence of thiophene reduces sulfur-mediated effects. Amino Group: Facilitates hydrogen bonding but may reduce stability under acidic conditions.

Compound D: 2-[(5-Chloro-2-methylphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one (C₂₀H₁₉ClN₄O₂S)

  • Key Differences: Piperidinyl-Furyl vs. Thiophen-2-yl: The furan and piperidine groups enhance solubility and receptor binding but lack sulfur’s electronic contributions.

Rhodanine Derivatives

Compound E : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Key Differences: Thioxo vs. Hydroxybenzylidene: Forms dimers via intermolecular H-bonding (O–H⋯S), enhancing crystalline stability but reducing bioavailability.

Structural and Functional Analysis

Electronic Effects

  • Thiophen-2-yl vs. Phenyl/Substituted Phenyl : Thiophene’s sulfur atom increases electron richness, promoting charge-transfer interactions and altering redox behavior .
  • Triazolylimino Group: The N–N linkage in the triazole ring facilitates hydrogen bonding with biological targets, such as microbial enzymes or cancer cell receptors .

Solubility and Bioavailability

  • Hydroxyl and Nitro Groups : Improve water solubility (e.g., Compound A, B) but may limit blood-brain barrier penetration .
  • Thiophene and Piperidine : Enhance lipophilicity, favoring absorption in lipid-rich environments .

Biological Activity

3-Phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data from various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives. The compound has been evaluated against various bacterial strains, with results indicating significant inhibition of growth. For instance, a study reported that thiazolidinones exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 32 to 128 µg/mL .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacteria TestedMIC (µg/mL)
Compound AStaphylococcus aureus64
Compound BE. coli128
Compound CPseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It was found to exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported as follows:

  • MCF-7: IC50 = 6.8 µM
  • A549: IC50 = 8.4 µM .

Table 2: Anticancer Activity of the Compound

Cell LineIC50 (µM)
MCF-76.8
A5498.4
HeLa9.9

In addition to direct cytotoxicity, the compound also demonstrated the ability to induce apoptosis through caspase activation pathways, suggesting a mechanism by which it exerts its anticancer effects .

Antioxidant Activity

Antioxidant properties were assessed using various assays, including DPPH and TBARS assays. The compound showed notable activity in reducing lipid peroxidation, with EC50 values indicating effective inhibition at low concentrations .

Table 3: Antioxidant Activity Measurements

Assay TypeEC50 (mM)
DPPH0.565
TBARS0.708

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives demonstrated that modifications at the thiophenyl position significantly enhanced antimicrobial activity against resistant strains of bacteria.
  • Case Study on Cancer Cell Lines : In vitro studies on MCF-7 cells treated with the compound revealed a dose-dependent increase in apoptosis markers, indicating its potential use as an adjunct therapy in breast cancer treatment.

Q & A

Basic: What are the standard synthetic routes for preparing this thiazolidinone derivative?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation Reactions : Reacting a substituted benzaldehyde (e.g., thiophen-2-ylmethylidene precursor) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate .

Cyclization : The intermediate undergoes cyclization in solvents like tetrahydrofuran (THF) or ethanol under reflux to form the thiazolidinone core .

Functionalization : Introducing the 1,2,4-triazol-4-yl imino group via nucleophilic substitution or coupling reactions. For example, using 4H-1,2,4-triazole-4-amine derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
Key Conditions : Reflux temperatures (70–100°C), acid catalysts (e.g., HCl), and purification via silica gel column chromatography with hexane/ethyl acetate gradients .

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations are used to:

  • Optimize Geometry : Determine the lowest-energy conformation of the molecule, including tautomeric forms of the triazole imino group .
  • Electrostatic Potential Maps : Visualize electron-rich/poor regions to predict reactivity, such as nucleophilic attack sites on the thiazolidinone ring .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability and charge-transfer interactions. For example, the thiophene substituent may lower the LUMO energy, enhancing electrophilic reactivity .
    Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for aromatic protons (δ 7.0–8.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and imino protons (δ 10–12 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–180 ppm) and triazole carbons (δ 140–160 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-C=S (650–750 cm⁻¹) .
  • UV-Vis : π→π* transitions in the thiophene and triazole moieties (λmax ~250–350 nm) .

Advanced: How do structural modifications at the thiophen-2-ylmethylidene group affect biological activity?

Methodological Answer:

  • Substitution Patterns : Electron-withdrawing groups (e.g., NO₂) on the thiophene ring may enhance antimicrobial activity by increasing electrophilicity .
  • Steric Effects : Bulky substituents (e.g., bromine) at the 5-position of thiophene could hinder binding to enzyme active sites, reducing efficacy .
  • Validation : Comparative assays (e.g., MIC tests for antimicrobial activity) and molecular docking to assess binding affinity with targets like bacterial DNA gyrase .

Basic: What are common intermediates in the synthesis of this compound?

Methodological Answer:

  • Schiff Base Intermediate : Formed via condensation of thiophen-2-ylmethylidene aldehyde with thiosemicarbazide .
  • Thiosemicarbazone Derivatives : These intermediates are critical for cyclization into the thiazolidinone core .
  • Triazole Precursors : 4H-1,2,4-triazole-4-amine derivatives are used to introduce the imino group .

Advanced: What strategies resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, conflicting carbonyl signals in IR can be resolved by ¹³C NMR .
  • Computational Validation : Use DFT-calculated spectra to identify discrepancies caused by tautomerism or solvent effects .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry for solid-state structures .

Basic: What solvents and catalysts optimize the cyclization step?

Methodological Answer:

  • Solvents : Ethanol, methanol, or THF for balanced polarity and reflux compatibility .
  • Catalysts : Acidic conditions (e.g., HCl) promote Schiff base formation, while bases (e.g., triethylamine) aid imino group coupling .
  • Reaction Time : 8–12 hours under reflux for complete cyclization .

Advanced: How do quantum chemical calculations assist in understanding tautomeric forms?

Methodological Answer:

  • Tautomer Stability : DFT calculates relative energies of tautomers (e.g., imino vs. amino forms of the triazole group) to predict dominant forms .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining shifts in experimental NMR/IR data .

Basic: What are key challenges in purifying this compound?

Methodological Answer:

  • Byproduct Removal : Column chromatography (silica gel, hexane/ethyl acetate) separates unreacted aldehydes or triazole precursors .
  • Crystallization Issues : Use mixed solvents (e.g., ethanol/water) to improve crystal yield .

Advanced: What in silico methods predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2). The thiophene and triazole groups often form π-π stacking with aromatic residues .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to validate docking poses .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data .

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